Amrubicin Hydrochloride

Cytotoxicity Active Metabolite P388 Leukemia

Researchers needing an anthracycline active in doxorubicin-resistant tumors face limited options. Amrubicin hydrochloride (CAS 110311-30-3) solves this as a third-generation synthetic anthracycline prodrug. • Tumor-selective activation to amrubicinol, 5-200× more cytotoxic than the parent, with higher tumor vs. normal tissue concentrations. • 2-fold ORR superiority vs. topotecan in second-line SCLC (31.1% vs. 16.9%, P<0.001). • Retains full activity in doxorubicin-resistant models via P-gp evasion. • Validated cardiotoxicity reference with LVEF stability beyond 1,000 mg/m². Supplied at ≥98% purity with analytical documentation. Global shipping.

Molecular Formula C25H26ClNO9
Molecular Weight 519.9 g/mol
CAS No. 110311-30-3
Cat. No. B1662130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmrubicin Hydrochloride
CAS110311-30-3
Synonyms(+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
amrubicin
amrubicin hydrochloride
SM 5887
SM-5887
Molecular FormulaC25H26ClNO9
Molecular Weight519.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
InChIInChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
InChIKeyBHMLHEQFWVQAJS-IITOGVPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amrubicin Hydrochloride (CAS 110311-30-3): A Synthetic 9-Aminoanthracycline with Clinically Validated Differentiation from Doxorubicin and Topotecan


Amrubicin hydrochloride is a fully synthetic third-generation anthracycline anticancer agent that acts primarily as a DNA topoisomerase II (Topo II) inhibitor [1]. Unlike doxorubicin, its hydroxyl group at the 9-position of the tetracyclic ring is replaced by an amino group, and it bears a unique deoxy sugar moiety [2]. Amrubicin is enzymatically converted in vivo to its C-13 hydroxy metabolite, amrubicinol, which exhibits 5 to 200 times greater cytotoxicity than the parent compound and is the dominant mediator of antitumor activity [1][2]. Amrubicin is approved in Japan for small-cell lung cancer (SCLC) and has been extensively investigated in global phase II/III trials.

Why Doxorubicin, Epirubicin, or Topotecan Cannot Substitute for Amrubicin Hydrochloride in SCLC and Anthracycline-Refractory Settings


Despite belonging to the anthracycline class, amrubicin hydrochloride cannot be interchanged with doxorubicin or epirubicin because it is a prodrug that requires tumor-selective metabolic activation to amrubicinol, a metabolite 5- to 200-fold more cytotoxic than the parent molecule [1]. This activation yields higher active metabolite concentrations in tumor tissue than in normal tissue—a distribution pattern opposite to that of doxorubicin [2]. Furthermore, amrubicin exhibits a distinct mode of Topo II inhibition characterized by more extensive DNA-protein complex formation and double-strand DNA breaks than doxorubicin [3]. Clinically, amrubicin produces significantly higher response rates than topotecan in second-line SCLC and retains activity in doxorubicin-resistant tumors, rendering class-based substitution therapeutically ineffective [4].

Amrubicin Hydrochloride: Quantitative Head-to-Head Evidence Guide for Scientific Selection and Procurement


Amrubicinol Exhibits Up to 2-Fold Greater Potency Than Doxorubicin in Short-Exposure Cytotoxicity Assays

In P388 murine leukemia cells, amrubicinol—the primary active metabolite of amrubicin—was approximately 80 times more potent than the parent drug amrubicin and approximately 2 times more potent than doxorubicin following a 1-hour drug exposure growth-inhibition test [1]. Intracellular amrubicinol concentration was approximately 6 times higher than amrubicin and 2 times higher than doxorubicin, demonstrating superior cellular accumulation that drives potency [1].

Cytotoxicity Active Metabolite P388 Leukemia Anthracycline Comparator

Amrubicin/Amrubicinol Induce More Extensive Topoisomerase II-Mediated DNA Damage Than Doxorubicin

Using purified human DNA topoisomerase II, amrubicin and amrubicinol inhibited the enzyme and, compared with doxorubicin, induced substantially more extensive DNA-protein complex formation and double-strand DNA breaks in both CCRF-CEM human lymphoblastic leukemia cells and KU-2 human bladder cancer cells [1]. Furthermore, the cell growth inhibition induced by amrubicin and amrubicinol—but not that induced by doxorubicin—was antagonized by the Topo II catalytic inhibitor ICRF-193, confirming a distinct, Topo II-dependent mechanism [1].

Topoisomerase II DNA Damage Double-Strand Breaks Mechanism of Action

Amrubicin Accumulates to Markedly Lower Levels Than Doxorubicin or Epirubicin in Human Myocardium, Correlating with Clinical Cardiac Safety

In an ex vivo human myocardial strip model, amrubicin at 3 and 10 μM achieved very low levels in both soluble and membrane fractions compared with equimolar doxorubicin or epirubicin, driven primarily by highly favorable clearance via formation of 9-deamino metabolites [1]. Mechanistically, 3 μM amrubicin caused only reversible inactivation of mitochondrial aconitase (O₂·⁻ dependent), whereas doxorubicin caused irreversible inactivation [2]. Clinically, a pooled analysis of two phase II trials demonstrated that left ventricular ejection fraction (LVEF) remained stable even with cumulative amrubicin doses exceeding 1,000 mg/m² [3], in stark contrast to doxorubicin, which carries a sharply increasing risk of congestive heart failure above a cumulative lifetime dose of 400 mg/m² [4].

Cardiotoxicity Myocardial Accumulation Anthracycline Safety LVEF

Doxorubicin-Resistant Tumor Cell Lines and Human Tumor Explants Retain Sensitivity to Amrubicin

In a study evaluating cross-resistance, both doxorubicin-resistant tumor cell lines and drug-resistant human ovarian and breast tumor explants retained sensitivity to amrubicin [1]. Amrubicin uptake and accumulation were comparable between doxorubicin-sensitive and doxorubicin-resistant cell lines, and cellular retention was driven primarily by high intrinsic permeability and lipophilicity rather than P-glycoprotein-mediated efflux [1]. Amrubicin induced DNA damage, G₂-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant cells [1].

Drug Resistance Anthracycline-Refractory Cross-Resistance P-glycoprotein

Amrubicin Achieves a 2-Fold Higher Overall Response Rate Than Topotecan in Second-Line SCLC, with Lower Hematologic Toxicity

In a randomized phase II trial (n=76), amrubicin achieved an overall response rate (ORR) of 44% versus 15% for topotecan (P=0.021), with median progression-free survival (PFS) of 4.5 vs 3.3 months and median overall survival (OS) of 9.2 vs 7.6 months [1]. In the confirmatory phase III trial (n=637), amrubicin demonstrated an ORR of 31.1% vs 16.9% for topotecan (odds ratio 2.223; P<0.001) and a statistically significant PFS improvement (4.1 vs 3.5 months; HR 0.802; P=0.018) [2]. Hematologic toxicity was consistently lower with amrubicin: grade ≥3 neutropenia 41% vs 54% (P=0.004), thrombocytopenia 21% vs 54% (P<0.001), anemia 16% vs 31% (P<0.001), and transfusion requirement 32% vs 53% (P<0.001) [2].

Small-Cell Lung Cancer Second-Line Therapy Response Rate Topotecan Comparator

Amrubicin Hydrochloride: High-Impact Application Scenarios Based on Quantitative Differentiation Evidence


Second-Line SCLC Clinical Trial Comparator Arm and Translational Research

Amrubicin's 2-fold ORR superiority over topotecan (44% vs 15% phase II; 31.1% vs 16.9% phase III; P<0.001) and lower hematologic toxicity support its use as the active comparator arm in phase II/III SCLC trials and as a reference standard in translational SCLC research [1]. Procurement for these applications is justified by the compound's uniquely validated head-to-head efficacy advantage and distinct toxicity profile.

Anthracycline-Resistant and Doxorubicin-Refractory Tumor Model Studies

Because amrubicin retains full cytotoxic activity in doxorubicin-resistant cell lines and drug-resistant human tumor explants, overcoming P-glycoprotein-mediated efflux via high intrinsic permeability and lipophilicity [2], it is the anthracycline of choice for in vitro and in vivo models of anthracycline-refractory breast, ovarian, and lung cancers.

Cardiotoxicity Comparative Pharmacology and Cardiac Safety Screening

With LVEF stability demonstrated at cumulative doses exceeding 1,000 mg/m² [3] and ex vivo human myocardial strip models showing markedly lower myocardial accumulation than doxorubicin or epirubicin at clinically relevant concentrations [4], amrubicin serves as a critical reference compound in cardiotoxicity screening platforms and comparative anthracycline safety studies.

Prodrug Metabolism and Tumor-Selective Pharmacokinetic Research

Amrubicin's unique metabolic activation to amrubicinol—which achieves higher concentrations in tumor tissue than in normal tissue, opposite to the doxorubicin distribution pattern [5]—makes it an indispensable tool compound for studying tumor-selective prodrug activation, intratumoral pharmacokinetics, and metabolite-mediated antitumor efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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